Cyclohexanecarboxylic acid, 4-pentyl-, 4-methoxyphenyl ester, trans-
CAS No.: 67589-52-0
Cat. No.: VC3764072
Molecular Formula: C19H28O3
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67589-52-0 |
|---|---|
| Molecular Formula | C19H28O3 |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | (4-methoxyphenyl) 4-pentylcyclohexane-1-carboxylate |
| Standard InChI | InChI=1S/C19H28O3/c1-3-4-5-6-15-7-9-16(10-8-15)19(20)22-18-13-11-17(21-2)12-14-18/h11-16H,3-10H2,1-2H3 |
| Standard InChI Key | HJIVFZUPTYADSP-UHFFFAOYSA-N |
| SMILES | CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OC |
| Canonical SMILES | CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OC |
Introduction
Structural Characteristics and Identification
Chemical Structure and Properties
Cyclohexanecarboxylic acid, 4-pentyl-, 4-methoxyphenyl ester, trans- is characterized by its cyclohexane ring in trans-configuration, with a pentyl group at position 4 and a 4-methoxyphenyl ester functionality. The trans-configuration indicates that the pentyl group and the carboxylic acid moiety (forming the ester with 4-methoxyphenol) are oriented on opposite sides of the cyclohexane ring plane.
Based on structural analysis, this compound likely has a molecular formula of C19H28O3 and an approximate molecular weight of 304-305 g/mol. The physical properties are estimated to include:
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Physical state | Crystalline solid at room temperature | Based on similar cyclohexanecarboxylic esters |
| Solubility | Soluble in dichloromethane, chloroform, ethanol | Common for compounds with similar lipophilicity |
| Boiling point | >300°C (at atmospheric pressure) | Based on molecular weight and structure |
| Melting point | 50-120°C (depending on purity) | Common range for similar esters |
Nomenclature and Classification
The IUPAC name of this compound follows standard chemical nomenclature:
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The parent structure is cyclohexanecarboxylic acid
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"4-pentyl" indicates a pentyl chain (C5H11) at position 4 of the cyclohexane ring
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"4-methoxyphenyl ester" identifies the carboxylic acid forming an ester with 4-methoxyphenol
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"trans-" denotes the stereochemistry of substituents on the cyclohexane ring
This compound belongs to the broader class of cyclohexanecarboxylic acid derivatives and more specifically to aryl esters of substituted cyclohexanecarboxylic acids, which have relevance in liquid crystal research and medicinal chemistry.
Related Compounds and Structural Analogues
A structurally related compound is Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester (CAS No. 67679-52-1), which differs in having a propyl group instead of pentyl at position 4 of the cyclohexane ring, and a pentyloxy substituent instead of methoxy on the phenyl ester.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Cyclohexanecarboxylic acid, 4-pentyl-, 4-methoxyphenyl ester, trans- would likely involve an esterification reaction between trans-4-pentylcyclohexanecarboxylic acid and 4-methoxyphenol. Based on established methods for similar compounds, the synthesis would follow these key steps:
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Preparation or acquisition of trans-4-pentylcyclohexanecarboxylic acid
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Activation of the carboxylic acid group
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Reaction with 4-methoxyphenol
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Purification of the final product
Reaction Conditions
The optimal reaction conditions for this synthesis would typically include:
| Parameter | Optimal Conditions | Rationale |
|---|---|---|
| Temperature | Room temperature to 80°C | Depends on activation method used |
| Solvent | Anhydrous dichloromethane, THF, or toluene | Provides appropriate solubility and reactivity |
| Atmosphere | Inert (nitrogen or argon) | Prevents oxidation of reactive intermediates |
| Catalysts | 4-Dimethylaminopyridine (DMAP) | Enhances the esterification reaction |
| Reaction time | 12-24 hours | Ensures complete conversion |
When using coupling agents like dicyclohexylcarbodiimide (DCC), the reaction would typically be performed at room temperature in dichloromethane, with a catalytic amount of DMAP to accelerate the reaction and improve yields.
Purification Techniques
Purification would likely involve:
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Column chromatography using silica gel with hexane/ethyl acetate gradients
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Recrystallization from appropriate solvent systems (e.g., ethanol/water)
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Confirmation of purity by analytical techniques
For applications requiring high purity (≥99%), such as liquid crystal research, multiple purification steps might be necessary. The trans-configuration would need confirmation through appropriate analytical methods, particularly NMR spectroscopy.
Chemical Properties and Reactions
Key Reaction Types
Based on the reactivity of similar compounds, Cyclohexanecarboxylic acid, 4-pentyl-, 4-methoxyphenyl ester, trans- would likely participate in several reaction types:
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Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions to yield trans-4-pentylcyclohexanecarboxylic acid and 4-methoxyphenol.
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Transesterification: Reaction with alcohols in the presence of catalysts to form different esters.
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Reduction: The ester can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
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Oxidation: Potential for oxidation reactions, particularly involving the methoxy group.
Stability and Degradation
The stability profile of this compound would be characterized by:
| Factor | Expected Stability | Considerations |
|---|---|---|
| Thermal stability | Stable at room temperature | May degrade above 200°C |
| pH sensitivity | Vulnerable to hydrolysis | Particularly in strongly acidic or basic environments |
| Photosensitivity | Potentially sensitive | Aromatic esters can undergo photochemical reactions |
| Storage conditions | Cool, dry environment | Protected from light and moisture |
Structure-Property Relationships
Several structural features influence this compound's properties:
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The trans-configuration contributes to molecular rigidity that may influence liquid crystalline properties
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The pentyl chain provides flexibility and lipophilicity
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The 4-methoxyphenyl group introduces aromaticity and a moderately electron-donating substituent
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The ester linkage serves as both a reactive functional group and a structural element
Applications and Research Findings
Notable Research Studies
While direct research on this specific compound appears limited, studies on related compounds provide insights:
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Investigations of cyclohexanecarboxylic acid derivatives have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines
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Research on similar phenolic esters has shown potential antimicrobial properties against various bacterial strains
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Liquid crystal research has examined how structural features like alkyl chain length and aromatic substituents influence mesomorphic properties
Comparative Analysis with Similar Compounds
The structural differences between Cyclohexanecarboxylic acid, 4-pentyl-, 4-methoxyphenyl ester, trans- and its analogues likely result in distinct physical and biological properties:
| Property | Expected Influence of Structural Variations |
|---|---|
| Mesomorphic behavior | The pentyl chain length optimizes the balance between rigidity and flexibility needed for liquid crystal properties |
| Biological activity | The methoxy substituent provides potential hydrogen bonding capabilities not present in other substituents |
| Pharmacokinetics | The balanced lipophilicity profile may influence membrane permeability and distribution |
Biological Activity and Mechanisms
Structure-Activity Relationships
Several structural features would influence biological activity:
Analytical Methods and Characterization
Spectroscopic Analysis
Characterization would typically involve multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for cyclohexane ring protons (δ 1.0-2.0 ppm), pentyl chain protons (δ 0.8-1.5 ppm), methoxy group protons (singlet at δ ~3.8 ppm), and aromatic protons (doublets at δ 6.8-7.0 ppm)
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¹³C NMR would confirm the carbon skeleton
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2D NMR techniques would help confirm structure and connectivity
Infrared (IR) Spectroscopy:
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Characteristic absorption bands would include ester C=O stretching (1735-1750 cm⁻¹), aromatic C=C stretching (1600 and 1475 cm⁻¹), and C-O stretching (1200-1250 cm⁻¹)
Mass Spectrometry:
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Would confirm the molecular weight and provide fragmentation pattern information
Chromatographic Techniques
Several chromatographic methods would be applicable:
| Technique | Conditions | Application |
|---|---|---|
| HPLC | Reverse-phase C18 columns, acetonitrile/water gradients | Purity assessment, quantitative analysis |
| GC | May require derivatization for improved volatility | Thermal stability studies, purity assessment |
| TLC | Hexane/ethyl acetate mixtures | Reaction monitoring, preliminary purity assessment |
Quality Control and Validation Methods
Quality control would involve:
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Purity determination (typically ≥98% for research)
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Stereochemical purity confirmation of the trans-configuration
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Stability testing under various storage conditions
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Impurity profiling to identify synthesis byproducts or degradation products
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